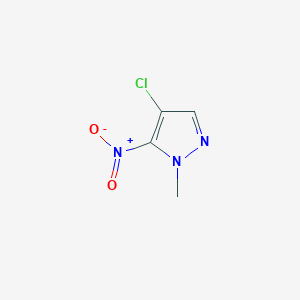![molecular formula C19H17N3O4S B2737077 4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid CAS No. 861211-10-1](/img/structure/B2737077.png)
4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocycle, and a nitrobenzene group, which is a type of aromatic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives are often synthesized from 2-aminothiazoles, which are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a nitrobenzene group, and a carboxylic acid group .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s reactivity .
Applications De Recherche Scientifique
Synthesis and Biological Importance
The synthesis and investigation of compounds with structural similarities to 4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid are crucial for developing new pharmaceuticals and understanding chemical reactions. For example, the research on synthesis and biological importance of 2-(thio)ureabenzothiazoles highlights the relevance of benzothiazole derivatives in medicinal chemistry, showcasing their broad spectrum of biological activities. These compounds, including ureabenzothiazoles and thio-ureabenzothiazoles, have been identified as potential therapeutic agents, demonstrating significant importance in drug discovery and development (Rosales-Hernández et al., 2022).
Antioxidant and Anti-inflammatory Properties
The exploration of novel antioxidant and anti-inflammatory agents is another area of interest. Research on benzofused thiazole derivatives, for example, has shown that these compounds exhibit significant antioxidant and anti-inflammatory activities. This highlights the potential for developing new therapeutic agents based on the structural framework of similar compounds, which could lead to the discovery of new treatments for inflammation-related diseases and oxidative stress (Raut et al., 2020).
Environmental Impact
The degradation of environmental contaminants is a critical area of research, with advanced oxidation processes (AOPs) being used to treat pollutants in water. Studies on the degradation pathways, by-products, and biotoxicity of compounds similar to this compound contribute to our understanding of environmental remediation techniques. For instance, the investigation into the degradation of acetaminophen by AOPs provides valuable insights into the potential environmental impacts of chemical compounds and their by-products (Qutob et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamino]-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-2-4-13(5-3-12)18-21-15(11-27-18)8-9-20-16-7-6-14(19(23)24)10-17(16)22(25)26/h2-7,10-11,20H,8-9H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHODXUAGJYYEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]but-2-ynamide](/img/structure/B2736995.png)







![4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2737007.png)
![2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole](/img/structure/B2737009.png)
![N-[cyclopropyl(phenyl)methyl]hydroxylamine](/img/structure/B2737010.png)
![4-(2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2737012.png)

